molecular formula C22H26O11 B600283 Curculigoside D CAS No. 851780-20-6

Curculigoside D

Cat. No.: B600283
CAS No.: 851780-20-6
M. Wt: 466.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Curculigoside D is a useful research compound. Its molecular formula is C22H26O11 and its molecular weight is 466.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying Curculigoside D in plant extracts?

  • Methodological Answer : this compound is typically identified using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its structural integrity, as demonstrated in studies isolating the compound from Curculigo orchioides . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended for quantification, particularly in complex matrices like plant extracts. Infrared (IR) spectroscopy can supplement structural verification by identifying functional groups (e.g., glycosidic bonds) . For reproducibility, include triplicate measurements and report limits of detection (LOD) and quantification (LOQ) in validation protocols .

Q. How can researchers assess the antioxidant activity of this compound in vitro?

  • Methodological Answer : Use human umbilical vein endothelial cells (HUVECs) or bone marrow stromal cells (BMSCs) treated with hydrogen peroxide (H₂O₂) to simulate oxidative stress. Measure markers like superoxide dismutase (SOD), malondialdehyde (MDA), and catalase (CAT) using standardized kits. This compound at 10–100 µM has shown dose-dependent antioxidant effects, reducing ROS levels by 30–50% in HUVECs . Include positive controls (e.g., ascorbic acid) and validate results with at least three independent experiments .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound in vitro using elicitors like salicylic acid (SA) or polyethylene glycol (PEG 6000)?

  • Methodological Answer : Apply SA (10 ppm) or PEG 6000 (10,000 ppm) to Curculigo orchioides cultures for 1–2 weeks. SA enhances this compound production by 40% within the first week, while PEG 6000 increases yields by 25% after the second week . Monitor elicitation timing to avoid cytotoxicity. Use statistical tools (e.g., ANOVA with post-hoc tests) to compare means and standard deviations across triplicate trials .

Q. How to resolve conflicting data on dose-dependent effects of this compound, such as osteogenic activity peaking at 100 µg/mL but declining at higher doses?

  • Methodological Answer : Conduct cytotoxicity assays (e.g., MTT) to rule out cell death at higher concentrations (e.g., 200 µg/mL). Investigate saturation effects in signaling pathways (e.g., Wnt/β-catenin) using qPCR to measure gene expression (e.g., OPN, Collagen I). Evidence suggests that 100 µM this compound upregulates β-catenin by 2.5-fold, but higher doses may inhibit receptor binding . Pair in vitro findings with in vivo models (e.g., osteoporotic rats) to validate therapeutic windows .

Q. What in vivo models are suitable for studying the neuroprotective effects of this compound against ischemic brain injury (IBI)?

  • Methodological Answer : Use middle cerebral artery occlusion (MCAO) in rats to mimic IBI. Administer this compound intravenously (10–20 mg/kg) and measure blood-brain barrier (BBB) permeability via Evans Blue extravasation. Studies show this compound reduces neurotoxicity by inhibiting NF-κB phosphorylation by 35% and HMGB1 expression by 50% . Confirm brain tissue penetration using LC-MS to detect this compound post-administration .

Q. Data Contradiction and Analysis

Q. How to address discrepancies in this compound’s dual role in osteogenesis (promoting BMSC differentiation) versus osteoclastogenesis (inhibiting RANKL)?

  • Methodological Answer : Perform co-culture experiments with BMSCs and osteoclast precursors. Quantify the OPG/RANKL ratio via ELISA; this compound increases OPG secretion by 60% at 100 µM, tipping the balance toward osteogenesis . Use transcriptomics (RNA-seq) to identify differential gene expression in competing pathways. Reconcile findings by contextualizing dose and exposure duration across studies .

Q. Experimental Design Considerations

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?

  • Methodological Answer : Apply one-way ANOVA with Dunnett’s post-hoc test for multi-group comparisons (e.g., dose-response assays). For time-series data (e.g., elicitation kinetics), use repeated-measures ANOVA. Report p-values <0.05 as significant and include effect sizes (e.g., Cohen’s d) for clinical relevance . Tools like SPSS or R are preferred for robustness .

Properties

CAS No.

851780-20-6

Molecular Formula

C22H26O11

Molecular Weight

466.44

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.